N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core, which is known for its applications in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often starts with the cyclization of appropriate precursors under oxidative conditions to form the thiadiazole ring.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide (CH₃I) in the presence of a base.
Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antibiotics.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The presence of fluorine can enhance binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
The unique combination of fluorine, methyl, and dimethoxy groups in this compound distinguishes it from other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O6S2/c1-20-14-6-4-12(18)10-15(14)21(29(20,24)25)9-8-19-28(22,23)13-5-7-16(26-2)17(11-13)27-3/h4-7,10-11,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUSXYYEBMAKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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